molecular formula C10H8BrF3O3 B1446772 (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester CAS No. 787575-73-9

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester

Cat. No.: B1446772
CAS No.: 787575-73-9
M. Wt: 313.07 g/mol
InChI Key: GYEIRKVJEJPBKP-UHFFFAOYSA-N
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Description

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester: is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetic acid methyl ester moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-trifluoromethylphenol and methyl chloroacetate as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated through standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The phenoxy ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Various substituted phenoxyacetic acid esters.

    Oxidation Products: Quinones or phenolic derivatives.

    Reduction Products: Reduced phenoxy compounds.

    Hydrolysis Products: (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study the effects of substituents on reaction mechanisms.

Biology:

    Herbicide Development: Investigated for potential use as a herbicide due to its phenoxyacetic acid structure.

    Biochemical Studies: Used in studies to understand the interaction of phenoxy compounds with biological systems.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzymatic activity or by altering signal transduction pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

  • (2-Bromo-4-methoxyphenoxy)-acetic acid methyl ester
  • (2-Bromo-4-chlorophenoxy)-acetic acid methyl ester
  • (2-Bromo-4-fluorophenoxy)-acetic acid methyl ester

Comparison:

  • Uniqueness: The trifluoromethyl group in (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its analogs with different substituents.
  • Reactivity: The presence of the trifluoromethyl group can influence the compound’s reactivity in substitution and oxidation reactions, making it distinct from similar compounds with other substituents.
  • Applications: The specific combination of bromine and trifluoromethyl groups may enhance the compound’s suitability for certain applications, such as in the development of herbicides or pharmaceuticals, compared to its analogs.

Properties

IUPAC Name

methyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEIRKVJEJPBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of Example 2 step a) using methyl bromoacetate and 2-bromo-4-(trifluoromethyl)phenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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